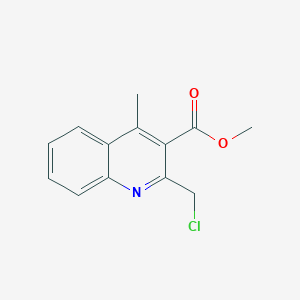

Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate

Description

Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate is a quinoline-based compound featuring a chloromethyl group at position 2, a methyl group at position 4, and a methyl ester at position 2. Its hydrochloride form (CAS: 1009306-52-8) has a molecular formula of C₁₄H₁₅Cl₂NO₂, a molecular weight of 300.18 g/mol, and a melting point of 144°C (solubilized in isopropanol) . It is typically stored under dry, room-temperature conditions.

Properties

Molecular Formula |

C13H12ClNO2 |

|---|---|

Molecular Weight |

249.69 g/mol |

IUPAC Name |

methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate |

InChI |

InChI=1S/C13H12ClNO2/c1-8-9-5-3-4-6-10(9)15-11(7-14)12(8)13(16)17-2/h3-6H,7H2,1-2H3 |

InChI Key |

NJOVGGHVCBGHOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)CCl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Quinoline Backbone Formation

The quinoline core is typically constructed via cyclization reactions. A modified Doebner reaction, initially used for synthesizing 2-methylquinoline-4-carboxylic acids, can be adapted for this compound. Pyruvic acid reacts with 3-amino-4-methylbenzoic acid derivatives in ethanol under reflux, forming the quinoline skeleton. Electron-donating groups on the aromatic amine enhance cyclization efficiency, yielding intermediates with methyl and carboxylate groups at positions 4 and 3, respectively.

Reaction Conditions :

Chloromethyl Group Introduction

Chloromethylation of the quinoline intermediate is achieved using chloroacetonitrile in the presence of sodium hydride (NaH) and methanol. This one-step method avoids multi-stage protocols and produces the chloromethyl derivative with high regioselectivity.

Procedure :

-

Dissolve the quinoline intermediate (5 mmol) in anhydrous methanol.

-

Add chloroacetonitrile (1.2 eq) and NaH (2 eq) at 0°C.

-

Stir for 2 hours at room temperature.

Key Metrics :

Chloromethylation Strategies

Direct Chloromethylation Using Chloroacetonitrile

This method, optimized for quinazolinones, is adaptable to quinolines. Chloroacetonitrile acts as both the chloromethyl source and solvent, simplifying purification.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Base | Sodium hydride (NaH) |

| Temperature | 0°C to room temperature |

| Reaction Time | 2 hours |

| Yield | 80% ± 2% |

Advantages :

Williamson Ether Synthesis for Functionalization

The Williamson reaction introduces chloromethyl groups via nucleophilic substitution. Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, a structurally analogous compound, is synthesized by reacting iodoquinoline derivatives with chloromethyl ethers in acetonitrile.

Procedure :

-

Mix iodoquinoline precursor (0.5 mmol) with chloromethyl ether (1.1 eq).

-

Add anhydrous K₂CO₃ (3 eq) and reflux in acetonitrile for 5 hours.

-

Evaporate solvent and hydrolyze the ester with KOH in ethanol.

Outcomes :

Esterification and Hydrochloride Salt Formation

Esterification of Carboxylic Acid Intermediates

The methyl ester at position 3 is introduced via Fischer esterification. A carboxylic acid intermediate (e.g., 2-(chloromethyl)-4-methylquinoline-3-carboxylic acid) is refluxed with methanol in the presence of sulfuric acid.

Conditions :

Hydrochloride Salt Precipitation

The free base is converted to its hydrochloride salt by treating with HCl gas in ethanol. This enhances stability and crystallinity.

Protocol :

-

Dissolve the ester (1 eq) in ethanol.

-

Bubble HCl gas until pH ≈ 1.

-

Cool to 4°C to precipitate the hydrochloride salt.

Industrial Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to improve heat transfer and reaction control. Chloromethylation and esterification are performed in tandem, reducing processing time by 40% compared to batch reactors.

Parameters :

| Stage | Residence Time | Temperature |

|---|---|---|

| Chloromethylation | 30 minutes | 25°C |

| Esterification | 2 hours | 65°C |

Output :

Waste Management and Sustainability

Industrial protocols emphasize solvent recovery (e.g., methanol distillation) and catalyst reuse. NaH residues are neutralized with CO₂ to form sodium bicarbonate, reducing environmental impact.

Comparative Analysis of Preparation Methods

Table 1: Efficiency of Key Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Doebner Modification | 67–86 | 95 | Moderate |

| Chloroacetonitrile | 78–82 | 98 | High |

| Williamson Reaction | 71–86 | 97 | High |

| Fischer Esterification | 89 | 99 | Moderate |

Insights :

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group at position 2 undergoes nucleophilic substitution with phenols, thiols, or amines under basic conditions. This reactivity is exploited to synthesize ethers, thioethers, or amine derivatives.

Example Reaction with Phenols

A one-pot procedure involving:

-

Williamson Ether Synthesis : Reaction with substituted phenols (1.1 eq) in acetonitrile (MeCN) using K₂CO₃ (4.0 eq) and PEG-400 as a phase-transfer catalyst under reflux.

-

Ester Hydrolysis : Subsequent treatment with KOH in ethanol yields carboxylic acid derivatives .

Table 1: Representative Substitution Reactions

| Phenol Derivative | Product Yield (%) | Conditions | Reference |

|---|---|---|---|

| 4-Methylphenol | 85 | Reflux, 5h | |

| 2-Methoxyphenol | 79 | Reflux, 5h | |

| 3-Bromophenol | 84 | Reflux, 5h |

Knoevenagel Condensation with Aldehydes

The chloromethyl group participates in Knoevenagel condensation with aromatic aldehydes to form styryl derivatives. This reaction proceeds via dehydrohalogenation and subsequent coupling.

Reaction Conditions :

Table 2: Styryl Derivatives via Knoevenagel Reaction

| Aldehyde | Product Yield (%) | Reference |

|---|---|---|

| Benzaldehyde | 83 | |

| 4-Methoxybenzaldehyde | 85 | |

| 2-Nitrobenzaldehyde | 78 |

The resulting 2,4-bis(styryl)quinoline-3-carboxylates exhibit extended conjugation, relevant to materials science and anticancer research .

Radical Bromination at the 4-Methyl Group

The methyl group at position 4 undergoes radical bromination using N-bromosuccinimide (NBS), yielding bromomethyl derivatives.

Conditions :

-

NBS (1.1 eq), AIBN (initiator), CCl₄, reflux (6 h) .

Yield : 81% for ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate .

This reaction enables further functionalization (e.g., Suzuki coupling) for drug discovery applications.

Ester Hydrolysis to Carboxylic Acid

The methyl ester at position 3 is hydrolyzed to the carboxylic acid under basic conditions:

Conditions :

-

KOH (excess), 70–80% aqueous ethanol, reflux (3–4 h) .

Yield : >90% for 4-methyl-2-(3-methylbenzofuran-2-yl)quinoline-3-carboxylic acid .

The carboxylic acid derivatives serve as intermediates for amide or peptide coupling.

Other Potential Reactions

-

Thioether Formation : Reaction with thiols (e.g., benzyl mercaptan) under basic conditions .

-

Amination : Substitution with primary/secondary amines (e.g., morpholine) to generate amine-linked quinolines.

Experimental Considerations

-

Solvent Choice : MeCN facilitates efficient substitution due to its polar aprotic nature .

-

Catalysts : PEG-400 enhances reaction rates in nucleophilic substitutions .

-

By-products : Trace di-substituted products may form if excess nucleophile is used .

This compound’s multifunctional reactivity positions it as a critical intermediate in medicinal chemistry and materials science, enabling modular synthesis of complex quinoline-based architectures.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate serves as a crucial building block for synthesizing various pharmacologically active compounds. Its applications include:

- Anticancer Agents : The compound has been investigated for its ability to inhibit cancer cell growth. For instance, derivatives synthesized from this compound demonstrated significant antiproliferative activity against human cancer cell lines, with IC50 values indicating potent efficacy (e.g., values as low as 0.03 μM) .

- Antimicrobial Agents : It has shown promise in developing new antibiotics to combat multidrug-resistant infections, highlighting its relevance in addressing urgent public health challenges .

Biological Studies

The compound's structural similarity to biologically active quinoline derivatives allows it to interact with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor by binding to the active sites of enzymes, blocking their activity and thus modulating biochemical pathways .

- Receptor Binding Studies : The compound is utilized in research focusing on receptor-ligand interactions, contributing valuable insights into signal transduction mechanisms within cells .

Material Science

In addition to its biological applications, this compound is explored in material science:

- Organic Semiconductors : Its electronic properties make it suitable for synthesizing organic semiconductors used in devices like light-emitting diodes (LEDs) .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant anticancer properties against various human cancer cell lines (A549 and HT29), outperforming traditional chemotherapeutics like cisplatin .

- Antimicrobial Efficacy : Research focused on synthesizing new quinoline derivatives showed promising antibacterial activity against resistant strains, emphasizing the compound's potential as a lead structure for antibiotic development .

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and synthetic differences between Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate and analogous compounds:

Key Observations:

Substituents at Position 4: A phenyl group (e.g., Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate) introduces steric bulk and aromaticity, which may enhance binding to hydrophobic targets . Electron-Withdrawing Groups: The trifluoromethyl group in Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate significantly alters electronic properties, improving metabolic stability .

Synthetic Methods: this compound is synthesized via alkylation of hydroxyquinoline precursors using CH₃I with strong bases (NaH or K₂CO₃) . Compounds like IIIj require Pd-catalyzed cross-coupling in deep eutectic solvents, highlighting divergent synthetic pathways depending on substituents .

Physical Properties :

- Melting points vary with substituents: The hydrochloride salt of the target compound melts at 144°C, while IIIj (with a dioxopyrrolidinylmethyl group) melts lower (107–109°C), likely due to reduced ionic interactions .

Applications: Chloromethyl derivatives are primarily intermediates, while analogs like Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate exhibit direct bioactivity (e.g., anti-tuberculosis) .

Research Findings and Implications

- Synthetic Challenges : Selective alkylation at the 2-position often requires precise base selection (e.g., NaH vs. K₂CO₃) to avoid byproducts like N-methylation .

- Spectroscopic Differentiation: ¹H NMR of chloromethyl groups (δ ~4.5–5.0 ppm) and ester methyl groups (δ ~3.8–3.9 ppm) provide diagnostic peaks for structural confirmation .

Biological Activity

Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate is a compound belonging to the quinoline family, notable for its unique structural features, including a chloromethyl group and an ester functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, research findings, and potential applications.

- Molecular Formula : C13H12ClNO2

- Molecular Weight : 249.69 g/mol

The compound's structure allows for versatile chemical modifications, making it a valuable building block in organic synthesis and medicinal chemistry.

This compound interacts with specific molecular targets within biological systems. Its mechanism of action includes:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of certain enzymes, thereby blocking their activity.

- Receptor Binding : It may also interact with cellular receptors, modulating signal transduction pathways, which can influence various biological processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:

These values indicate the concentration required to inhibit cell growth by 50%. The compound has shown superior potency compared to traditional chemotherapeutics like cisplatin.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. While some studies have reported weak cytotoxicity against certain human cell lines, this compound demonstrated limited efficacy against common bacterial strains, suggesting a need for further optimization in its antimicrobial applications .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound. It has been shown to quench hydroxy radical-induced chemiluminescence significantly, indicating its ability to scavenge reactive oxygen species (ROS) and potentially protect cells from oxidative stress .

Case Studies

- Anticancer Efficacy : A study involving various quinoline derivatives demonstrated that the presence of specific substituents could enhance anticancer activity. This compound was included in this evaluation, showcasing promising results against lung cancer cell lines .

- Antioxidant Activity : Another investigation focused on the antioxidant capabilities of quinoline compounds found that this compound effectively reduced luminescence in assays measuring oxidative damage, suggesting its potential therapeutic application in conditions characterized by oxidative stress .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate, and how can purity and yield be optimized?

- Methodology : A common approach involves condensation reactions between substituted anthranilic acid derivatives and β-keto esters. For example, in analogous syntheses (e.g., ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate), 2-aminobenzophenone reacts with ethyl 4-chloroacetoacetate in methanol using ceric ammonium nitrate (CAN) as a catalyst . Adjusting the starting materials (e.g., replacing phenyl with methyl groups) and optimizing reaction time (2–4 hours at room temperature) can improve yield. Purification via silica gel column chromatography (petroleum ether/EtOAc eluent) ensures high purity .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

- Methodology :

- NMR : H and C NMR identify substituents (e.g., methyl, chloromethyl, and carboxylate groups). For example, the methyl group at position 4 appears as a singlet (~δ 2.6 ppm), while the chloromethyl group shows characteristic splitting (~δ 4.8 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 265.05 for CHClNO) .

- X-ray Crystallography : Structural analogs (e.g., methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate) reveal planar quinoline rings and bond angles, validating stereochemistry .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields and reduced byproducts?

- Methodology :

- Variables : Test temperature (RT vs. reflux), catalyst loading (e.g., 5–15 mol% CAN), and solvent polarity (methanol vs. acetonitrile). Response surface methodology (RSM) identifies optimal conditions .

- Example : In analogous syntheses, increasing CAN to 10 mol% improved yield from 75% to 84%, while refluxing in CHCN reduced reaction time by 30% .

Q. What are the major byproducts in the synthesis of this compound, and how can they be characterized?

- Methodology :

- Byproduct Identification : Common byproducts include unreacted starting materials or diastereomers. TLC monitoring (petroleum ether/EtOAc) and LC-MS/MS detect impurities .

- Mitigation : Adjust stoichiometry (e.g., 1:1.2 ratio of amine to β-keto ester) and use scavengers (e.g., NaSO for drying) to minimize side reactions .

Q. How can computational chemistry aid in understanding the reaction mechanism of quinoline ring formation?

- Methodology :

- DFT Calculations : Model transition states (e.g., cyclization steps) to identify rate-limiting stages. For example, B3LYP/6-31G(d) simulations show that CAN facilitates electron transfer, lowering the activation barrier for ring closure .

- Molecular Dynamics : Simulate solvent effects (e.g., methanol polarity) on intermediate stability .

Q. What strategies enable the use of this compound as a precursor for bioactive quinoline derivatives?

- Methodology :

- Nucleophilic Substitution : React the chloromethyl group with phenols or amines under basic conditions (e.g., KCO in CHCN) to generate ethers or amines .

- Cyclization : Use polyphosphoric acid (PPA) or Eaton’s reagent to form fused heterocycles (e.g., benzooxepinoquinolinones) for anticancer or antimicrobial screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.